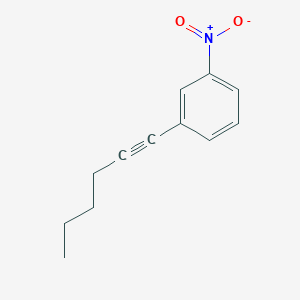
1-(Hex-1-yn-1-yl)-3-nitrobenzene
Übersicht
Beschreibung
1-(Hex-1-yn-1-yl)-3-nitrobenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the third position and a hex-1-yn-1-yl group at the first position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Hex-1-yn-1-yl)-3-nitrobenzene typically involves the coupling of a nitrobenzene derivative with a hex-1-yne. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of an aryl halide with an alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and efficiency, potentially using continuous flow reactors and automated systems to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Hex-1-yn-1-yl)-3-nitrobenzene can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The alkyne group can participate in nucleophilic substitution reactions, where the triple bond can be attacked by nucleophiles.
Addition: The alkyne group can also undergo addition reactions, such as hydroboration-oxidation, to form alcohols.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Addition: Borane (BH3) followed by hydrogen peroxide (H2O2) for hydroboration-oxidation.
Major Products:
Reduction of Nitro Group: 1-(Hex-1-yn-1-yl)-3-aminobenzene.
Hydroboration-Oxidation: 1-(Hex-1-yn-1-yl)-3-nitrobenzyl alcohol.
Wissenschaftliche Forschungsanwendungen
1-(Hex-1-yn-1-yl)-3-nitrobenzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its nitro and alkyne functionalities.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-(Hex-1-yn-1-yl)-3-nitrobenzene in various reactions involves the interaction of its functional groups with reagents. The nitro group can participate in electron-withdrawing interactions, while the alkyne group can undergo nucleophilic attack or addition reactions. These interactions are facilitated by the electronic and steric properties of the compound, influencing its reactivity and selectivity in different chemical processes.
Vergleich Mit ähnlichen Verbindungen
1-(Hex-1-yn-1-yl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-(Hex-1-yn-1-yl)-2-nitrobenzene: Nitro group at the second position.
1-(Hex-1-yn-1-yl)-3-aminobenzene: Nitro group reduced to an amine.
Uniqueness: 1-(Hex-1-yn-1-yl)-3-nitrobenzene is unique due to the specific positioning of the nitro and alkyne groups, which can influence its reactivity and potential applications. The combination of these functional groups allows for diverse chemical transformations and the synthesis of a wide range of derivatives with varying properties.
Eigenschaften
IUPAC Name |
1-hex-1-ynyl-3-nitrobenzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-2-3-4-5-7-11-8-6-9-12(10-11)13(14)15/h6,8-10H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOSWVWGYBGMGEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC#CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


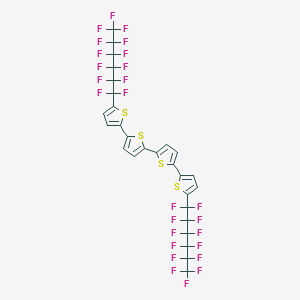
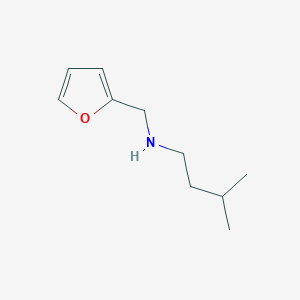

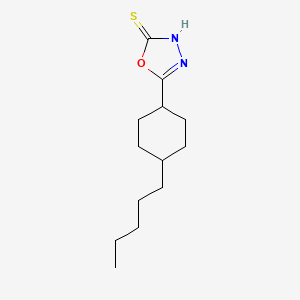

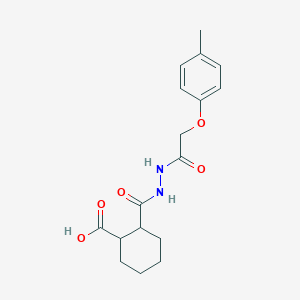
![2-[[[2-(4-Bromophenoxy)acetyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3138133.png)
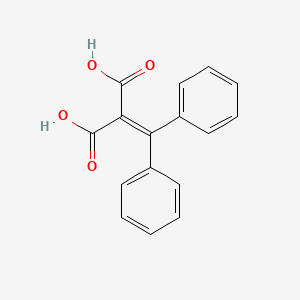

![1-[(2-Iodoethoxy)methyl]-4-methoxybenzene](/img/structure/B3138159.png)
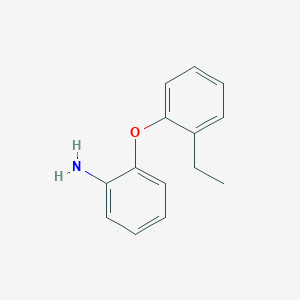
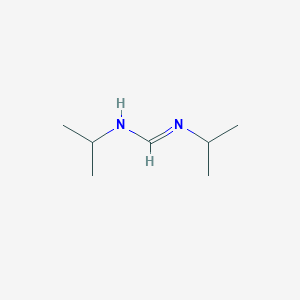
![Ethyl 5-[(3-chloropropanoyl)amino]-4-cyano-3-methylthiophene-2-carboxylate](/img/structure/B3138198.png)

